N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are known to have a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “this compound” is not detailed in the retrieved papers.Scientific Research Applications
Pyrimidine and Thiazole Derivatives in Biological Research
Pyrimidine derivatives are known for their broad spectrum of biological and medicinal applications. They have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them appropriate for use as sensing probes in the development of optical sensors. Their versatility extends to applications in medicinal chemistry, where they show a wide range of biological activities, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and as components in radio diagnostics and CRF1 antagonists (Jindal & Kaur, 2021).
Similarly, thiazole derivatives, including those integrated into thiazolo[3,2-a]pyrimidine scaffolds, are known for their fascinating variability in chemistry and properties. These compounds are utilized in exploring their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Their complexation with various metals and the rich electrochemical and biological activity spectrum make them a subject of interest in the development of new materials and medicinal agents (Boča, Jameson, & Linert, 2011).
Potential Applications in Drug Development
The structural uniqueness of pyrimidine and thiazole derivatives, including potential structural analogs of N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, offers a promising scaffold for drug development. These compounds have been extensively studied for their significant biological properties, which include anticancer, anti-inflammatory, antioxidant, and antiviral activities. The structure-activity relationship (SAR) of these compounds has gained attention, with many lead compounds derived for various disease targets. This emphasizes the potential of utilizing such compounds in developing drug candidates with a broad range of medicinal properties (Cherukupalli et al., 2017).
Mechanism of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The specific mechanism of action for “N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not detailed in the retrieved papers.
Safety and Hazards
While pyrimidines are known to have a range of pharmacological effects, their safety and potential hazards can depend on many factors, including dosage, route of administration, and individual patient characteristics . Specific safety and hazard information for “N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not available in the retrieved papers.
Future Directions
Research on pyrimidine derivatives is ongoing, with a focus on developing new compounds with enhanced pharmacological activities and minimal toxicity . Future research may explore the synthesis, properties, and potential applications of “N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” in more detail.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11-10-21-17(23)13(9-20-18(21)26-11)16(22)19-7-6-12-4-5-14(24-2)15(8-12)25-3/h4-5,8-10H,6-7H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLQIATYPWQUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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